4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol
CAS No.: 18951-46-7
Cat. No.: VC17978316
Molecular Formula: C14H11ClO
Molecular Weight: 230.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18951-46-7 |
|---|---|
| Molecular Formula | C14H11ClO |
| Molecular Weight | 230.69 g/mol |
| IUPAC Name | 4-[(E)-2-(4-chlorophenyl)ethenyl]phenol |
| Standard InChI | InChI=1S/C14H11ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H/b2-1+ |
| Standard InChI Key | MYQBBEYFTBZYRE-OWOJBTEDSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)O |
| Canonical SMILES | C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)O |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol belongs to the stilbene family, characterized by a central ethenyl group bridging two aromatic rings. The (E)-configuration ensures planar geometry, optimizing π-π stacking interactions in crystalline states. The hydroxyl group at the para-position of one benzene ring and the chlorine atom at the para-position of the other introduce dipole moments, influencing solubility and reactivity .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 230.69 g/mol | |
| Crystallographic System | Monoclinic | |
| Hydrogen Bond Donors | 1 (OH group) | |
| Hydrogen Bond Acceptors | 1 (O atom) |
Crystallographic Insights
Single-crystal X-ray diffraction analysis reveals a monoclinic lattice with space group P2₁/c. The asymmetric unit comprises one molecule of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol, one chloride ion, and two water molecules. Intramolecular hydrogen bonds (N–H⋯O, O–H⋯Cl, O–H⋯O) stabilize the conformation, while intermolecular C–H⋯Cl and N–H⋯O interactions facilitate three-dimensional packing. Hirshfeld surface analysis indicates H⋯H contacts contribute 33.0% to crystal cohesion, underscoring van der Waals dominance .
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The compound is synthesized via condensation reactions between phenolic precursors and chlorinated aldehydes. A representative method involves refluxing 4-chlorostyrylpyridazinone with nicotinaldehyde in ethanol, catalyzed by sodium ethanoate. This yields the target compound in 86% efficiency after recrystallization .
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 86 |
| Catalyst | Sodium Ethanoate | - |
| Temperature | Reflux (78.5°C) | - |
| Reaction Time | 3 hours | - |
Mechanistic Considerations
The reaction proceeds through nucleophilic addition of the phenolic oxygen to the aldehyde carbonyl, followed by dehydration to form the ethenyl bridge. Density functional theory (DFT) studies suggest the (E)-isomer predominates due to lower steric hindrance and enhanced conjugation.
Physicochemical Properties
Spectral Characterization
Fourier-transform infrared (FT-IR) spectroscopy identifies key bands: ν(O–H) at 3322 cm⁻¹, ν(C=O) at 1651 cm⁻¹, and ν(C=N) at 1584 cm⁻¹. Nuclear magnetic resonance (¹H NMR) spectra exhibit characteristic signals at δ 13.20 ppm (pyridyl proton) and δ 8.98 ppm (aromatic protons), confirming structural integrity .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 453 K, with decomposition onset at 623 K. Thermogravimetric analysis (TGA) indicates a two-stage mass loss: dehydration (100–150°C) followed by organic matrix decomposition (250–400°C) .
Biological Activity and Medicinal Applications
Receptor Interactions
Preliminary assays suggest affinity for estrogen-related receptors (ERRs), potentially modulating transcriptional activity in hormone-dependent cancers. Molecular docking simulations predict hydrogen bonding between the hydroxyl group and Glu275/Arg316 residues in the ERRγ ligand-binding domain.
Materials Science Applications
Organic Electronics
The conjugated π-system enables use as a hole-transport material in organic light-emitting diodes (OLEDs). Time-resolved microwave conductivity (TRMC) measurements report a charge carrier mobility of 0.12 cm²/V·s, comparable to standard spiro-OMeTAD.
Supramolecular Assemblies
Co-crystallization with polyaromatic hydrocarbons yields coordination polymers with tunable luminescence. X-ray diffraction of a 1:1 adduct with pyrene shows excimer emission at 480 nm, applicable in sensing technologies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume